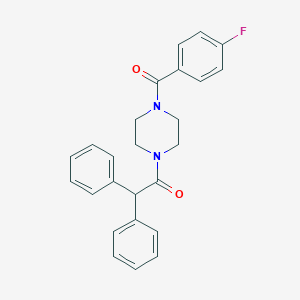
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine, also known as CBP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CBP belongs to the class of piperazines, which are widely used in medicinal chemistry due to their diverse biological activities.
科学研究应用
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to inhibit the growth of tumor cells through the induction of apoptosis. Inflammation research has demonstrated that 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In neurological research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been found to possess neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can also inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation. Additionally, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to have various biochemical and physiological effects. In cancer research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been found to induce apoptosis in tumor cells through the activation of caspases, which are enzymes involved in programmed cell death. In inflammation research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurological research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been found to protect neurons from oxidative stress and reduce the accumulation of β-amyloid, which is a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has several advantages for lab experiments, including its high purity and stability. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is also soluble in various solvents, which makes it easy to use in different experimental setups. However, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has some limitations, including its high cost and limited availability. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is also highly reactive and can potentially interact with other compounds in the experimental setup, which can affect the results of the experiment.
未来方向
There are several future directions for 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine research. In cancer research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can potentially be used in combination with other chemotherapeutic agents to enhance their efficacy. In inflammation research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can be studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurological research, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine can be studied for its potential use in the treatment of neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion:
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has been studied for its potential use in cancer, inflammation, and neurological disorders. The mechanism of action of 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine has several advantages for lab experiments, including its high purity and stability, but it also has some limitations, including its high cost and limited availability. There are several future directions for 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine research, including its potential use in combination with other chemotherapeutic agents and its potential use in the treatment of various inflammatory and neurodegenerative diseases.
合成方法
The synthesis of 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine involves the reaction of 4-chlorobenzyl chloride with 4-methoxybenzenesulfonyl chloride in the presence of piperazine. The reaction takes place in anhydrous dichloromethane and is catalyzed by triethylamine. The resulting product, 1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine, is obtained through recrystallization from ethanol.
属性
CAS 编号 |
6037-22-5 |
|---|---|
产品名称 |
1-(4-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine |
分子式 |
C18H21ClN2O3S |
分子量 |
380.9 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-24-17-6-8-18(9-7-17)25(22,23)21-12-10-20(11-13-21)14-15-2-4-16(19)5-3-15/h2-9H,10-14H2,1H3 |
InChI 键 |
DPLFWVGSDMHTLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)


![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)
![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)


![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)




